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Compound of Interest

Compound Name: MPX-007

Cat. No.: B609315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacology of MPX-
007, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA)

receptors containing the GluN2A subunit. The information presented herein is crucial for

understanding its mechanism of action, selectivity, and potential as a pharmacological tool in

neuroscience research.

Core Mechanism of Action
MPX-007 functions as a highly selective antagonist of GluN2A-containing NMDA receptors.[1]

[2] Its mechanism of action is believed to be similar to that of its structural predecessor, TCN-

201, which involves negative allosteric modulation of glycine binding to the GluN1 subunit.[3][4]

This inhibitory action is functionally competitive with glycine, a co-agonist required for NMDA

receptor activation.[3] By selectively targeting the GluN2A subunit, MPX-007 provides a

valuable tool for dissecting the physiological and pathological roles of this specific NMDA

receptor subtype.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the potency and

selectivity of MPX-007.

Table 1: In Vitro Potency of MPX-007 against GluN2A-Containing NMDA Receptors
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Assay System Parameter Value Reference

HEK Cells (Ca²+

Influx Assay)
IC₅₀ 27 nM

Xenopus Oocytes

(Electrophysiology)
IC₅₀ 143 ± 10 nM

Table 2: Selectivity of MPX-007 for GluN2 Subunits

Subunit Assay System
Inhibition at 10
µM

Selectivity
Fold (over
GluN2A)

Reference

GluN2B
Xenopus

Oocytes
~30% >70-fold

GluN2C
Xenopus

Oocytes
Ineffective >70-fold

GluN2D
Xenopus

Oocytes
Ineffective >70-fold

GluN2B
HEK Cells (Ca²+

Influx Assay)

No significant

inhibition
Not applicable

GluN2D
HEK Cells (Ca²+

Influx Assay)

No significant

inhibition
Not applicable

Table 3: Activity of MPX-007 in Native Systems

Preparation Effect Concentration Reference

Rat Cortical Neurons

(Primary Culture)

~25-30% inhibition of

NMDA-activated

currents

10 µM

Experimental Protocols
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Detailed methodologies for the key experiments cited are outlined below.

HEK Cell-Based Calcium Influx Assay
Cell Line: Human Embryonic Kidney (HEK) cells stably co-expressing the human GluN1 and

GluN2A subunits.

Assay Principle: Measurement of intracellular calcium concentration changes upon NMDA

receptor activation using a calcium-sensitive fluorescent dye.

Protocol:

HEK cells are plated in 384-well plates.

Cells are loaded with a calcium-sensitive dye (e.g., Fluo-8).

Cells are stimulated with glutamate and glycine (e.g., 3 µM each) in the presence of

varying concentrations of MPX-007.

The resulting fluorescence, indicative of intracellular Ca²⁺ levels, is measured using a

plate reader.

IC₅₀ values are determined by fitting the concentration-response data to the Hill equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes

Expression System:Xenopus laevis oocytes injected with cRNAs encoding human GluN1

and a specific GluN2 subunit (A, B, C, or D).

Assay Principle: Electrophysiological recording of ion channel activity in response to agonist

application.

Protocol:

Oocytes are voltage-clamped at a holding potential of -70 mV.

Glutamate and glycine are applied to elicit NMDA receptor-mediated currents.
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MPX-007 is co-applied at a range of concentrations to determine its inhibitory effect on the

evoked currents.

Inhibition curves are generated, and IC₅₀ values are calculated.

Whole-Cell Patch-Clamp Recordings in Cultured
Neurons

Preparation: Primary cultures of rat cortical neurons maintained for 13-15 days.

Assay Principle: High-resolution recording of ion channel currents from a single neuron.

Protocol:

Neurons are voltage-clamped at a holding potential of -70 mV.

NMDA receptor-mediated currents are evoked by the application of NMDA (100 µM) and

glycine (10 µM).

MPX-007 (10 µM) is applied to quantify the inhibition of these currents.

Visualizations
Signaling Pathway of MPX-007 Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b609315?utm_src=pdf-body
https://www.benchchem.com/product/b609315?utm_src=pdf-body
https://www.benchchem.com/product/b609315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMDA Receptor

Ligands

Ion Channel State

GluN1 Glycine Site

Open

Activation

GluN2A Glutamate Site

Glutamate

Binds

Glycine

Binds

MPX-007

Negative Allosteric
Modulation

Closed

Inhibition

Click to download full resolution via product page

Caption: Mechanism of MPX-007 as a negative allosteric modulator of the NMDA receptor.

Experimental Workflow for In Vitro Selectivity Screening
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Caption: Workflow for determining the selectivity of MPX-007 across NMDA receptor subtypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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